N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide, also known as DMXAA, is a small molecule drug that has shown promising results in scientific research applications. It was first synthesized in the 1980s and has since been studied for its potential as an anti-cancer agent.
科学的研究の応用
Structural Analysis and Properties
Structural aspects of amide-containing isoquinoline derivatives have been studied, revealing that interactions with mineral acids lead to various physical forms such as gels and crystalline solids. The formation of these structures and their fluorescence properties upon protonation or interaction with other compounds offer insights into the molecular design and optical properties of similar compounds (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Antimicrobial Activity
Novel quinoxaline-derived compounds have been synthesized and evaluated for their antimicrobial activity, displaying promising results against both Gram-positive and Gram-negative bacteria as well as fungi. These studies suggest the potential of quinoxaline derivatives, including N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide, in developing new antibacterial and antifungal agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Anticancer and Enzyme Inhibition
Compounds with quinoxaline structures have been designed and synthesized, demonstrating potential anticancer effects. These effects are evaluated through antimicrobial screening and EGFR enzymatic investigation, indicating that quinoxaline derivatives could serve as promising candidates for anticancer therapy (Ahmed et al., 2018).
Enantioselective Synthesis
Research into the enantioselective synthesis of drugs like Modafinil, which shares functional groups with the compound of interest, highlights the importance of chiral chemistry in the development of pharmaceuticals. The synthesis processes and chiral catalysts used in these studies provide valuable methodologies for synthesizing this compound with specific stereochemical configurations (Taghizadeh, Javidan, & Daraie, 2016).
特性
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-12-7-6-10-15(13(12)2)21-18(23)11-24-19-14(3)20-16-8-4-5-9-17(16)22-19/h4-5,8-9,12-13,15H,6-7,10-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVVBTDLMVPUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CSC2=NC3=CC=CC=C3N=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。